molecular formula C12H9Br2NO5 B288729 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B288729
M. Wt: 407.01 g/mol
InChI Key: CRAUXSNHDCVEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide, also known as DBHB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DBHB is a chromene derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cell proliferation, and apoptosis. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which play a role in oxidative stress and inflammation.
Biochemical and Physiological Effects
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been found to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the research of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in various diseases, and the study of its mechanism of action at the molecular level. Additionally, the potential use of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide as a lead compound for the development of new drugs and the investigation of its interactions with other drugs and compounds can also be explored.
Conclusion
In conclusion, 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure and various biological activities make it a promising candidate for further research and development. The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been optimized to achieve high yields and purity, and its low toxicity makes it a potential candidate for further development as a therapeutic agent.

Synthesis Methods

The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of salicylaldehyde with ethyl acetoacetate, bromination, and amidation. The final product is obtained through the reaction of the brominated intermediate with hydroxymethylamine hydrochloride. The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been optimized to achieve high yields and purity, making it suitable for further research applications.

Scientific Research Applications

6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has also been found to exhibit anti-bacterial and anti-fungal activities, making it a potential candidate for the development of new antibiotics.

properties

Product Name

6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide

Molecular Formula

C12H9Br2NO5

Molecular Weight

407.01 g/mol

IUPAC Name

6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C12H9Br2NO5/c13-7-1-6-2-8(11(18)15(4-16)5-17)12(19)20-10(6)9(14)3-7/h1-3,16-17H,4-5H2

InChI Key

CRAUXSNHDCVEMS-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)N(CO)CO

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)N(CO)CO

Origin of Product

United States

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